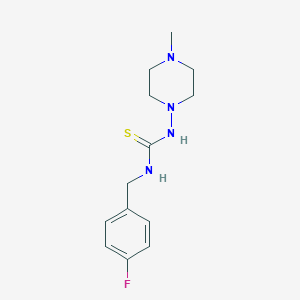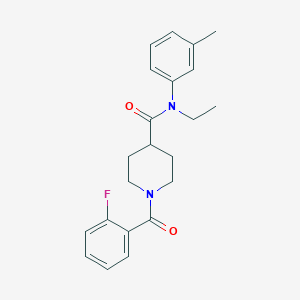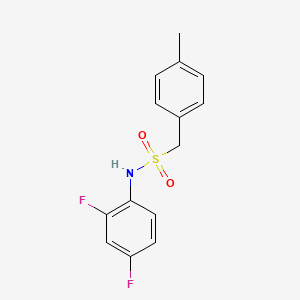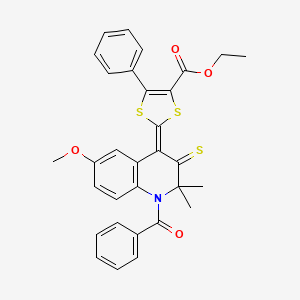![molecular formula C20H25N5 B4585427 7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)
7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
説明
Synthesis Analysis
Synthesis of pyrrolo[2,3-d]pyrimidin-4-amines involves novel methodologies that have been developed to achieve various derivatives efficiently. For instance, Jørgensen, Girgis, and Pedersen (1985) described a one-step synthesis involving heating corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and the appropriate amine hydrochloride to prepare substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen, Girgis, & Pedersen, 1985).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within a compound. While specific studies on the molecular structure of "7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine" were not found, related research indicates the importance of NMR spectroscopy and X-ray diffraction in determining the aromatic nature and electron distribution within similar pyrrolopyrimidine derivatives (Mitsumoto & Nitta, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrrolo[2,3-d]pyrimidin-4-amines includes their ability to undergo various organic reactions, such as alkylation, condensation, and oxidation. For example, Mitsumoto and Nitta (2004) demonstrated that certain derivatives could oxidize amines and alcohols in an autorecycling process, highlighting their potential as oxidizing agents in organic synthesis (Mitsumoto & Nitta, 2004).
科学的研究の応用
Synthesis Techniques and Chemical Properties
Chemical Synthesis Approaches : A study detailed the one-pot synthesis of pyrimidine derivatives, indicating a method for creating complex molecules that might share core structural similarities with the specified compound, showcasing the versatility of pyrimidine chemistry in drug design and material science (Dyachenko et al., 2020).
Heterocyclic Compound Development : Research on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation has been reported, highlighting the potential for creating compounds with insecticidal and antibacterial properties, which could be analogously relevant for the study of the specified compound (Deohate & Palaspagar, 2020).
Catalyzed Synthesis Techniques : A technique involving DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been described, which could be pertinent for synthesizing related compounds, demonstrating the role of catalysts in modifying chemical structures for desired functionalities (Khashi et al., 2015).
Biological Activities and Applications
Antimicrobial Activity : The antimicrobial properties of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine were investigated, indicating the potential for such structures to serve as templates for developing new antimicrobial agents (Sirakanyan et al., 2021).
Organic Synthesis and Reaction Mechanisms : A study on the generation of pyrrolo[2,3-d]pyrimidines through multicomponent reactions highlighted the unexpected products, which could offer insights into the reactivity and potential applications of the specified compound in creating novel chemical entities (Quiroga et al., 2010).
特性
IUPAC Name |
7-cyclohexyl-5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-14-15(2)25(17-8-4-3-5-9-17)20-18(14)19(23-13-24-20)22-12-16-7-6-10-21-11-16/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWFFAEOXLPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CN=CC=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclohexyl-5,6-dimethyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)





![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)